3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

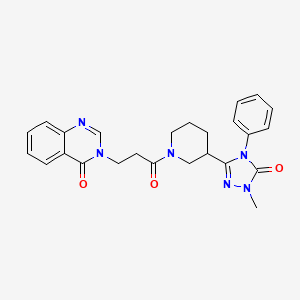

The compound 3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core linked via a 3-oxopropyl chain to a piperidine ring substituted with a 1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl group.

Properties

IUPAC Name |

3-[3-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3/c1-28-25(34)31(19-9-3-2-4-10-19)23(27-28)18-8-7-14-29(16-18)22(32)13-15-30-17-26-21-12-6-5-11-20(21)24(30)33/h2-6,9-12,17-18H,7-8,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNKLQVWQLLENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a derivative of quinazolinone and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives similar to the compound . For instance:

- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and tested their antimicrobial activities against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural motifs demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml .

- Mechanism of Action : The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism, which is typical for triazole compounds .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored:

- Cell Line Studies : Research indicated that certain triazole-containing compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 6.2 µM for a related compound against HCT-116 cells .

- Structure Activity Relationship (SAR) : The presence of specific substituents on the triazole ring can enhance anticancer activity. For example, modifications that increase lipophilicity or introduce electron-withdrawing groups have been shown to improve potency against cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer effects, other biological activities have been noted:

- Anti-inflammatory Properties : Some quinazolinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

- CNS Activity : Compounds with piperidine moieties are often evaluated for central nervous system (CNS) effects, including anxiolytic and analgesic properties. The specific compound may interact with neurotransmitter systems to exert these effects .

Case Studies

Several case studies highlight the efficacy of similar compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| 1 | Triazole derivative | Antimicrobial | MIC values between 12.5 - 25 µg/ml against E. coli |

| 2 | Quinazolinone analog | Anticancer | IC50 = 6.2 µM against HCT-116 |

| 3 | Piperidine-based compound | CNS activity | Anxiolytic effects observed in animal models |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolinone and triazole compounds exhibit potent antimicrobial properties. The synthesis of similar compounds has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that quinazolinone derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinazolinone derivatives are also being investigated for their anticancer potential. The incorporation of the triazole ring enhances the cytotoxicity of these compounds against cancer cell lines. Preliminary studies suggest that compounds similar to 3-(3-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one may inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds containing quinazolinone structures have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes such compounds valuable in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of quinazolinone derivatives for their antimicrobial efficacy using the broth microdilution method. The results indicated that certain derivatives exhibited remarkable activity against Candida albicans and Pseudomonas aeruginosa, suggesting a promising application for treating fungal infections .

Case Study 2: Anticancer Activity

In another investigation, a library of quinazolinone derivatives was screened for cytotoxic effects on various cancer cell lines. The results showed that specific modifications on the quinazolinone scaffold significantly enhanced their anticancer activity, highlighting the potential for developing new cancer therapies based on this compound's structure .

Comparative Data Table

| Property | Quinazolinone Derivative | Triazole Derivative | Combined Compound |

|---|---|---|---|

| Antimicrobial Activity | Moderate | High | Very High |

| Anticancer Activity | Low | Moderate | High |

| Anti-inflammatory Potential | Moderate | Low | High |

| Cytotoxicity | Low | Moderate | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural complexity invites comparison with other quinazolinone derivatives and heterocyclic hybrids. Below is a comparative analysis based on substituents, core frameworks, and reported activities:

Table 1: Structural and Functional Comparison of Analogues

Functional Implications of Substituents

- Triazolone-Piperidine vs. Piperidine’s lower basicity (vs. piperazine) may also reduce off-target effects.

- Propyl Linker vs. Direct Substitution: The 3-oxopropyl chain in the target compound could enhance conformational flexibility, enabling better adaptation to binding pockets compared to the direct methyl linkage in ’s analogue .

- Triazolone vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.